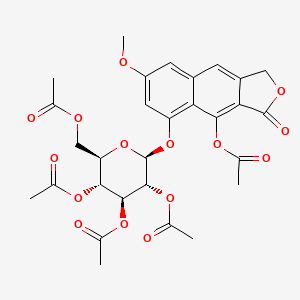
9-Dimethylamino-6-methyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one, commonly referred to as 9diMeAm-6Me-PBOA-5one, is a complex organic compound with a unique structure that combines a pyridine ring with a benzoxazepine moiety
Méthodes De Préparation
The synthesis of 9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one involves several steps. One common method includes the reaction of 6-methylpyridine-2-carboxylic acid with dimethylamine, followed by cyclization with appropriate reagents to form the benzoxazepine ring. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the benzoxazepine ring.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where reagents like sodium hydride and alkyl halides are used to introduce different substituents
Applications De Recherche Scientifique
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mécanisme D'action
The mechanism of action of 9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparaison Avec Des Composés Similaires
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one can be compared with similar compounds such as:
9-amino-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: This compound differs by having an amino group instead of a dimethylamino group, which affects its reactivity and binding properties.
6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: Lacks the dimethylamino group, resulting in different chemical and biological properties.
9-(ethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one: The ethylamino group provides different steric and electronic effects compared to the dimethylamino group .
Propriétés
Numéro CAS |
140413-15-6 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
9-(dimethylamino)-6-methylpyrido[2,3-b][1,5]benzoxazepin-5-one |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)10-6-7-12-13(9-10)20-14-11(5-4-8-16-14)15(19)18(12)3/h4-9H,1-3H3 |
Clé InChI |
HUESBOPSZSWDRA-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)N(C)C)OC3=C(C1=O)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)






